molecular formula C23H27N3O B2595807 4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one CAS No. 847395-79-3

4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one

Cat. No.: B2595807
CAS No.: 847395-79-3
M. Wt: 361.489
InChI Key: QJTZANNIECTGDN-UHFFFAOYSA-N
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Description

4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one is a complex organic compound that features a benzimidazole moiety fused with a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and pyrrolidinone-containing molecules. Examples include:

  • 2-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)propanoic acid
  • 1-(1H-benzo[d]imidazol-2-yl)-3-phenylpropane-1,3-dione

Uniqueness

What sets 4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one apart is its unique combination of the benzimidazole and pyrrolidinone moieties, which may confer distinct chemical and biological properties.

Biological Activity

4-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article synthesizes available research findings, including its chemical properties, biological effects, and potential therapeutic applications.

  • Molecular Formula : C23H27N3O
  • Molecular Weight : 361.48 g/mol
  • CAS Number : 847395-79-3

This compound features a complex structure with a benzimidazole moiety, which is known for various biological activities, including anticancer and antimicrobial properties.

Anticancer Potential

Recent studies have indicated that compounds containing benzimidazole derivatives exhibit significant anticancer activity. The structural characteristics of this compound suggest it may share similar properties:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells, similar to other benzimidazole derivatives. Research has shown that the presence of an electron-rich heterocycle enhances cytotoxicity against T-cells, suggesting a potential mechanism through reactive oxygen species (ROS) generation .

In Vitro Studies

In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines. For instance:

Cell Line IC50 (µM)
MCF-70.30 - 157.4
CAMA-10.16 - 139
SKBR-30.09 - 93.08
HCC19540.51 - 157.2

These results indicate that the compound exhibits potent activity across multiple breast cancer cell lines, with the most significant effects observed in SKBR-3 cells .

Study on Benzimidazole Derivatives

A comprehensive study evaluated a series of benzimidazole derivatives for their anticancer properties. The findings highlighted that modifications to the benzimidazole structure could enhance selectivity and potency against specific cancer types. The study also suggested that compounds like this compound could be optimized further for improved efficacy .

Pharmacological Evaluation

Another investigation focused on pharmacological evaluations of related compounds demonstrated that those with similar structural motifs exhibited significant anti-proliferative effects in various cancer models. This aligns with the observed activities of this compound, suggesting its potential as a lead compound for drug development .

Properties

IUPAC Name

4-(1-propan-2-ylbenzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-14(2)26-20-9-7-6-8-19(20)24-23(26)18-12-21(27)25(13-18)22-16(4)10-15(3)11-17(22)5/h6-11,14,18H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTZANNIECTGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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